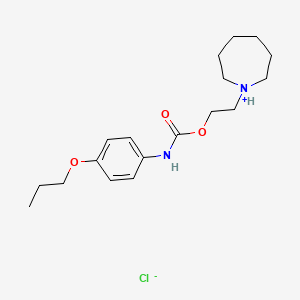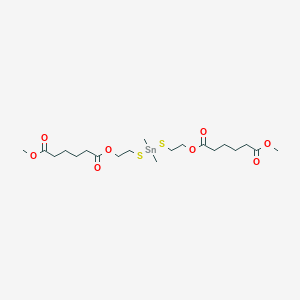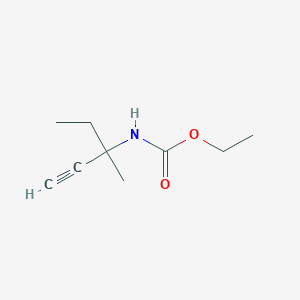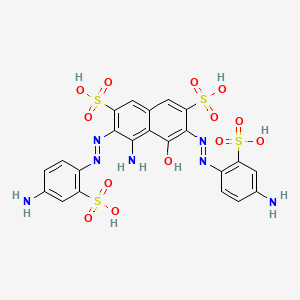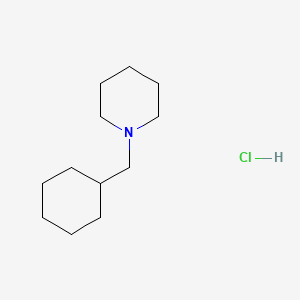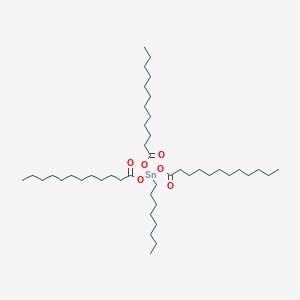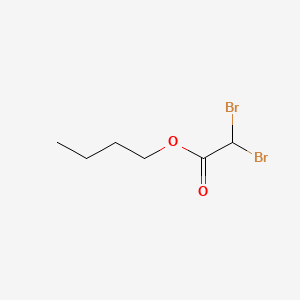
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl ring, an azetidinol moiety, and a methylcarbamate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the ethynylcyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with ethynylmagnesium bromide under controlled conditions.
- The next step is the introduction of the azetidinol moiety. This is typically done by reacting the ethynylcyclohexyl intermediate with azetidine in the presence of a suitable catalyst.
- The final step involves the esterification of the azetidinol intermediate with methylcarbamic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinol or methylcarbamate groups are replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology
- In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions.
-
Medicine
- The compound has potential therapeutic applications, including as an anticonvulsant and muscle relaxant. Its unique structure allows it to interact with specific molecular targets in the nervous system.
-
Industry
- In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Ethinamate: A related compound with similar sedative and muscle relaxant properties.
Meprobamate: Another carbamate derivative used as an anxiolytic and muscle relaxant.
Methocarbamol: A muscle relaxant with a similar mechanism of action but different chemical structure.
-
Uniqueness
- The presence of the ethynyl group in this compound distinguishes it from other compounds, providing unique reactivity and binding properties.
Eigenschaften
CAS-Nummer |
60752-91-2 |
|---|---|
Molekularformel |
C13H21ClN2O2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-13(7-5-4-6-8-13)15-9-11(10-15)17-12(16)14-2;/h1,11H,4-10H2,2H3,(H,14,16);1H |
InChI-Schlüssel |
IBFKEWYKXTYFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1C[NH+](C1)C2(CCCCC2)C#C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
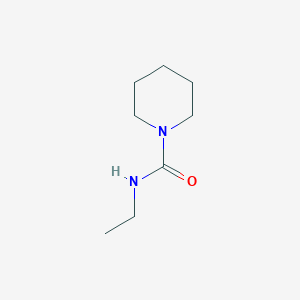

![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
